

Application Note: Detection of Organophosphates Using Acetylthiocholine-Based Assays

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Compound of Interest

Compound Name: *Acetylthiocholine Chloride*

Cat. No.: *B1361394*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Organophosphates (OPs) are a class of compounds widely used as pesticides and developed as nerve agents. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.^[1] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.^[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe toxic effects.^[2] The detection of OPs is therefore crucial for environmental monitoring, food safety, and clinical diagnostics.

This application note details a robust and widely used colorimetric method for detecting OPs based on the inhibition of AChE activity, commonly known as the Ellman assay.^[3] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogenic reagent.

Principle of the Assay

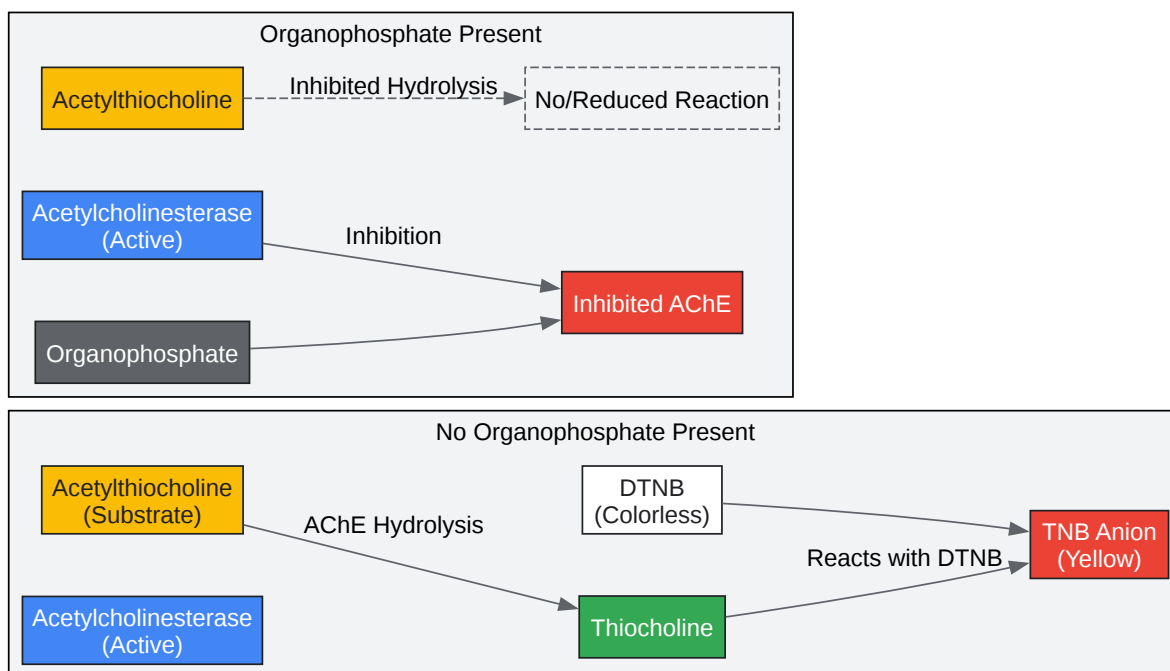
The acetylthiocholine-based assay for OP detection is a multi-step enzymatic reaction.

- **Enzymatic Hydrolysis:** In the absence of inhibitors, acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic

acid.[\[3\]](#)

- **Colorimetric Reaction:** The resulting thiocholine, which contains a sulfhydryl group, reacts with DTNB (Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[\[3\]](#)
- **Inhibition by Organophosphates:** When an organophosphate is present, it phosphorylates the serine residue in the active site of AChE, leading to the formation of a stable, inactive enzyme-inhibitor complex.[\[2\]](#) This inhibition reduces the rate of ACh hydrolysis, resulting in a decreased production of thiocholine and consequently a lower intensity of the yellow color. The degree of inhibition is proportional to the concentration of the organophosphate in the sample.

The signaling pathway diagram below illustrates this biochemical cascade.



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Biochemical pathway of the acetylthiocholine-based assay.

Quantitative Data Summary

The sensitivity of the acetylthiocholine-based assay can vary depending on the specific organophosphate, the source of the acetylcholinesterase, and the assay conditions. The following table summarizes the 50% inhibitory concentration (IC₅₀) and the limit of detection (LOD) for several common organophosphates.

Organophosphate	IC50	Limit of Detection (LOD)	Reference(s)
Chlorpyrifos	0.12 μ M	-	[4]
Monocrotophos	0.25 μ M	-	[4]
Profenofos	0.35 μ M	0.04 mg/L	[4][5]
Acephate	4.0 μ M	-	[4]
Paraoxon	0.6 ppm	4×10^{-13} M	[6][7]
Dichlorvos	0.3 ppm	-	[6]
Parathion Ethyl	11.6–92.8 ng/mL (Linear Range)	5.8 ng/mL	[8]
Malathion	3.2×10^{-5} mol/l	0.03 ng/mL	[9][10]
Malaoxon	4.7×10^{-7} mol/l	4×10^{-12} M	[9][11]
Mevinphos	-	0.138 ppm	[12]

Note: Values may vary based on experimental conditions. ppm (parts per million) is approximately equivalent to mg/L.

Experimental Protocols

This section provides a detailed protocol for a standard 96-well microplate acetylcholinesterase inhibition assay for the detection of organophosphates.

4.1. Required Materials

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
- Acetylthiocholine iodide (ATCh)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (e.g., 0.1 M, pH 8.0 or 0.02 M, pH 7.0)[2][13]

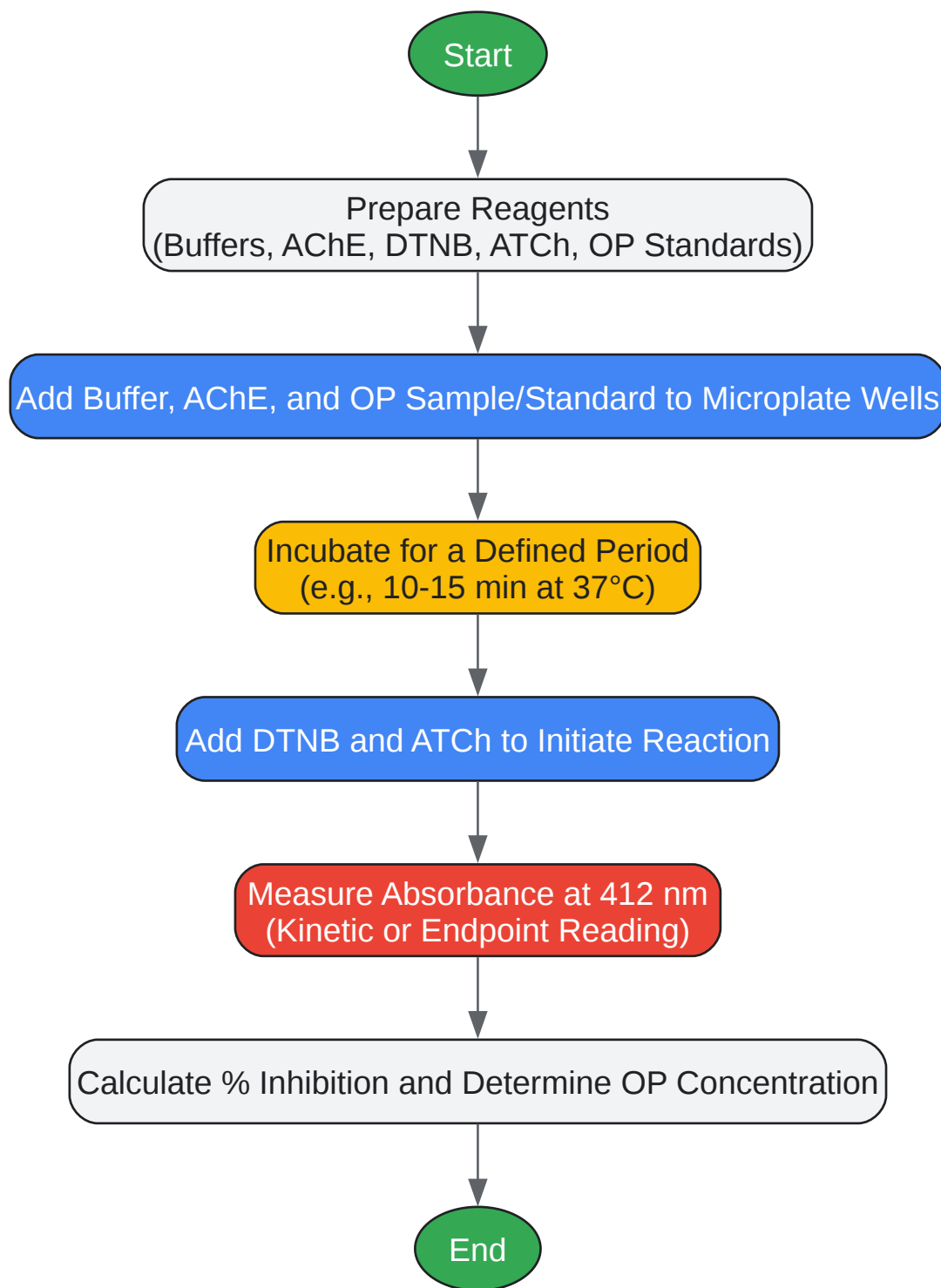
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Organophosphate standards
- Solvent for dissolving organophosphates (e.g., ethanol, isopropanol)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 412 nm
- Multichannel pipette

4.2. Preparation of Reagents

- Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
- DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM. Store protected from light.
- ATCh Solution (100 mM): Prepare a 100 mM stock solution of ATCh in deionized water. This solution should be prepared fresh before use.[\[2\]](#)
- AChE Solution: Prepare a stock solution of AChE in phosphate buffer at a suitable concentration (e.g., 0.5 U/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
- Organophosphate Standards: Prepare a stock solution of the organophosphate standard in a suitable solvent. Perform serial dilutions in the same solvent to create a range of standard concentrations.

4.3. Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.



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Experimental workflow for organophosphate detection.

4.4. Assay Procedure (96-well plate)

- Set up the plate: Design a plate map that includes wells for blanks (no enzyme), controls (no inhibitor), and samples/standards with varying concentrations of the organophosphate.
- Add reagents:
 - To all wells, add 140 μL of 0.1 M phosphate buffer (pH 8.0).
 - To the sample and control wells, add 20 μL of the AChE solution. For the blank wells, add 20 μL of buffer instead of the enzyme solution.
 - Add 20 μL of the organophosphate standard or sample to the appropriate wells. For the control wells, add 20 μL of the solvent used to dissolve the standards.
- Pre-incubation: Mix the contents of the wells gently and incubate the plate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[\[8\]](#)
- Initiate the reaction:
 - Add 10 μL of the 10 mM DTNB solution to all wells.
 - Add 10 μL of the 100 mM ATCh solution to all wells to start the enzymatic reaction.[\[2\]](#)
- Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay) for 5-10 minutes, or take an endpoint reading after a fixed time interval (e.g., 10 minutes).

4.5. Data Analysis

- Calculate the rate of reaction: For a kinetic assay, determine the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$) for each well. For an endpoint assay, use the final absorbance value. Correct all readings by subtracting the absorbance of the blank.
- Calculate the percentage of inhibition: Use the following formula to calculate the percent inhibition for each organophosphate concentration:

$$\% \text{ Inhibition} = [(\text{Activity_control} - \text{Activity_sample}) / \text{Activity_control}] \times 100$$

Where:

- Activity_control is the rate of reaction in the absence of the inhibitor.
- Activity_sample is the rate of reaction in the presence of the organophosphate.
- Determine IC50 and concentration: Plot the percent inhibition against the logarithm of the organophosphate concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. The concentration of the organophosphate in unknown samples can be determined by comparing their percent inhibition to the standard curve.

Conclusion

The acetylthiocholine-based colorimetric assay is a sensitive, reliable, and high-throughput method for the detection and quantification of organophosphates. By measuring the inhibition of acetylcholinesterase activity, this assay provides a valuable tool for researchers in toxicology, environmental science, and drug development. The protocol provided herein can be adapted and optimized for specific applications and sample matrices.

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